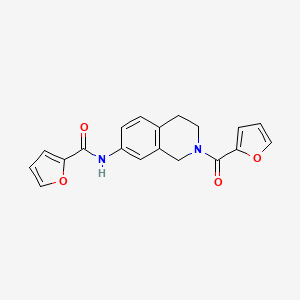

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with two furan-2-carbonyl groups. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic natural alkaloids, enabling interactions with biological targets such as enzymes and receptors . The molecular formula is inferred as C₁₉H₁₅N₂O₄, with a molecular weight of 353.34 g/mol, distinguishing it from analogs with bulkier substituents .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUBXUBYIGYRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, and various substituted amides depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and tetrahydroisoquinoline moieties allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives reported in recent studies (2025), which share the tetrahydroisoquinoline backbone but differ in substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Impact on Lipophilicity: The target compound’s furan groups confer lower logP (predicted ~2.1) compared to V025-0185 (logP ~3.5) and V004-7155 (logP ~4.0), suggesting improved aqueous solubility . Cyclopentanecarbonyl (V004-7155) and phenoxyacetyl (V020-6839) substituents increase hydrophobicity, favoring blood-brain barrier penetration but risking metabolic instability .

The methoxyethyl group in V020-6839 adds flexibility, which may enhance target engagement but reduce metabolic resistance .

Pharmacokinetic Considerations :

- The target compound’s molecular weight (353.34 g/mol) aligns with Lipinski’s rule of five, whereas V004-7155 (539.61 g/mol) and V020-6839 (478.50 g/mol) exceed recommended thresholds, complicating oral bioavailability .

Research Implications

- Structure-Activity Relationship (SAR) : The dual furan-2-carbonyl groups in the target compound optimize polar interactions without excessive bulk, making it a candidate for central nervous system (CNS) targets where balanced lipophilicity is critical .

- Synthetic Feasibility : Unlike V004-7155 (requiring cyclopentane conjugation) or V020-6839 (multi-step benzoxazin synthesis), the target compound’s simpler structure enables scalable production .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Compound Overview

- IUPAC Name : N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

- Molecular Formula : CHNO

- Molecular Weight : 299.28 g/mol

- CAS Number : 955698-30-3

The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety, which is significant for its biological activity.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the specific activities observed for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds containing furan and isoquinoline structures. For instance:

- Mechanism : The compound may inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses.

- IC Values : Compounds with similar structures have shown IC values ranging from 8.6 to 15.0 μM against LPS-induced NO production in RAW 264.7 cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties:

- Target Pathogens : These compounds can potentially inhibit the growth of various bacterial strains.

Antitumor Activity

Isoquinoline derivatives have been associated with antitumor effects:

- Mechanism : The ability to induce apoptosis in cancer cells has been noted in related compounds.

Structure–Activity Relationship (SAR)

The unique combination of furan and isoquinoline structures along with the carboxamide group suggests several interactions at the molecular level:

- Hydrophobic Interactions : The furan and isoquinoline moieties may interact with hydrophobic pockets in proteins.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acid residues in target enzymes or receptors.

Case Studies

- Study on NO Production Inhibition :

-

Antitumor Screening :

- A series of tetrahydroisoquinoline derivatives were screened for their ability to induce apoptosis in cancer cell lines.

- Compounds demonstrated varying degrees of effectiveness, suggesting the need for further optimization based on structure.

Potential Applications

Given its biological activities, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide could serve as a lead compound in drug development for:

- Anti-inflammatory Drugs : Targeting chronic inflammatory diseases.

- Antimicrobial Agents : Developing new antibiotics against resistant strains.

- Anticancer Therapies : Formulating treatments that induce apoptosis in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.